(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Asymmetric synthesis Chiral vicinal diamines Diaza‑Cope rearrangement

Obtaining enantiopure vicinal diamines often requires multi-step chiral resolution. (R,R)-HPEN eliminates this: its ortho-hydroxyl groups enable a resonance-assisted hydrogen-bond (RAHB)-driven diaza-Cope rearrangement that delivers >99% ee (S,S)-diamine in a single step. • Single batch converts to dozens of MDphos/MDdiphos ligands via reductive amination. • Enables parallel synthesis of enantiomeric Pt complexes for chirality-resistance studies. • Supplied as ≥95% (HPLC) white to light-yellow powder; ships ambient.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 870991-70-1
Cat. No. B107491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
CAS870991-70-1
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
InChIInChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1
InChIKeyMRNPLGLZBUDMRE-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mother Diamine: Identity & Procurement


(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (CAS 870991‑70‑1) is a chiral C₂-symmetric vicinal diamine bearing two ortho‑hydroxyphenyl substituents. It is widely recognised as the ‘(R,R)-mother diamine’ – a universal precursor that undergoes resonance‑assisted hydrogen‑bond (RAHB)‑directed diaza‑Cope rearrangement to yield diverse enantiopure ‘daughter’ diamines and chiral ligands [1]. The compound is supplied as a white to light‑yellow powder with a purity ≥ 95 % (HPLC), melting point 157–163 °C, and optical rotation +62° (c = 1, CHCl₃) .

Why Mother Diamine Is Irreplaceable


The (R,R)-configured mother diamine is not a passive chiral scaffold but an active stereochemical director. Its ortho‑hydroxyl groups are essential for forming resonance‑assisted hydrogen bonds (RAHBs) that drive the diaza‑Cope rearrangement to completion, enabling a stereospecific inversion that converts the (R,R)‑configuration of the input diamine into the (S,S)‑configuration of the product [1]. Simple 1,2‑diphenylethylenediamine, the (S,S)‑enantiomer, or aliphatic diamines lack either the hydroxyl functionality or the correct absolute configuration, and therefore cannot participate in the same RAHB‑directed process. Consequently, substituting any generic diamine would abolish the unique reactivity, stereospecificity, and breadth of accessible ligand architectures that define this compound’s value.

Mother Diamine Head-to-Head Comparison


Stereospecific Inversion to Enantiopure Diamines

When (R,R)-1,2-bis(2-hydroxyphenyl)ethylenediamine is condensed with aldehydes and subjected to the diaza‑Cope rearrangement, all 16 daughter diamines are obtained exclusively in the (S,S)‑form with >99 % enantiomeric excess and 70–90 % isolated yield [1]. In contrast, the enantiomeric (S,S)-mother diamine yields (R,R)-daughter diamines under identical conditions, demonstrating absolute stereochemical control dictated solely by the input enantiomer [1].

Asymmetric synthesis Chiral vicinal diamines Diaza‑Cope rearrangement

RAHB-Directed Rearrangement Reactivity

DFT calculations confirm that the ortho‑hydroxyl groups of the mother diamine form resonance‑assisted hydrogen bonds that lower the activation barrier of the diaza‑Cope rearrangement by ~5 kcal mol⁻¹, driving the equilibrium to completion [1]. Attempts to use 1,2‑diphenylethylenediamine (lacking ortho‑OH) under identical conditions result in no detectable rearrangement product; only starting material is recovered [1].

Resonance-assisted hydrogen bond Sigmatropic rearrangement Vicinal diamine synthesis

MDphos Ligand Tunability vs. BINAP

MDphos ligands, prepared from (R,R)-mother diamine by varying the N,N′-dialkyl substituents, give enantiomeric excesses ranging from 21 % to 94 % in the Rh‑catalysed hydrogenation of α‑acetamidocinnamic acid [1]. Under the same conditions (1 mol % Rh, 3 bar H₂, MeOH, 25 °C), (R)-BINAP delivers a fixed 95 % ee [1]. While the best MDphos ligand approaches BINAP’s performance, the ability to modulate ee through simple substituent changes offers a unique optimisation lever that BINAP cannot provide.

Asymmetric hydrogenation Phosphane ligands Rhodium catalysis

Chirality-Dependent Pt(II) Cytotoxicity

The dichloroplatinum(II) complex of (R,R)-1,2-bis(2-hydroxyphenyl)ethylenediamine (R,R‑Pt) induces complete cytocidal effects in the cisplatin‑resistant NIH:OVCAR‑3 ovarian cancer cell line at 2.5 µM, with an onset lag of ~48 h [1]. The enantiomeric (S,S)-Pt complex also achieves cytocidal activity at 2.5 µM but with a significantly shorter onset (~24 h) [1]. Both enantiomers outperform cisplatin (IC₅₀ ≈ 15 µM against NIH:OVCAR‑3) [1].

Platinum anticancer agents Ovarian cancer Chirality-dependent activity

Key Applications of Mother Diamine


(S,S)-Diamine Pharmaceutical Synthesis

When a drug candidate requires an (S,S)-vicinal diamine core, the (R,R)-mother diamine provides a direct, stereo‑inverting route yielding >99 % ee in a single synthetic operation [1]. This eliminates the need for chiral resolution or asymmetric catalysis, reducing step count and waste.

Parallel Synthesis of Tunable Chiral Ligands

Using (R,R)-mother diamine as the common starting material, a single batch can be converted into dozens of MDphos or MDdiphos ligands through simple reductive amination with different aldehydes [2]. This allows a medicinal chemistry or process group to screen ligand enantioselectivity without purchasing a full panel of commercial chiral phosphines.

Mechanistic Study of Chirality-Dependent Platinum Drug Action

The availability of both (R,R)- and (S,S)-mother diamines enables the parallel synthesis of enantiomeric platinum complexes. The distinct onset kinetics observed in cisplatin‑resistant ovarian cancer cells (R,R‑Pt: ~48 h; S,S‑Pt: ~24 h) [3] make this pair a valuable tool for investigating chirality‑receptor interactions and resistance mechanisms.

Technical Documentation Hub

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